Aspulvinone G
CAS No.: 55215-40-2
Cat. No.: VC18668739
Molecular Formula: C17H12O6
Molecular Weight: 312.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 55215-40-2 |
|---|---|
| Molecular Formula | C17H12O6 |
| Molecular Weight | 312.27 g/mol |
| IUPAC Name | (5Z)-3-(2,4-dihydroxyphenyl)-4-hydroxy-5-[(4-hydroxyphenyl)methylidene]furan-2-one |
| Standard InChI | InChI=1S/C17H12O6/c18-10-3-1-9(2-4-10)7-14-16(21)15(17(22)23-14)12-6-5-11(19)8-13(12)20/h1-8,18-21H/b14-7- |
| Standard InChI Key | LNJMXTRRBBPZDK-AUWJEWJLSA-N |
| Isomeric SMILES | C1=CC(=CC=C1/C=C\2/C(=C(C(=O)O2)C3=C(C=C(C=C3)O)O)O)O |
| Canonical SMILES | C1=CC(=CC=C1C=C2C(=C(C(=O)O2)C3=C(C=C(C=C3)O)O)O)O |
Introduction
Chemical Identity and Structural Elucidation
Molecular Architecture
Aspulvinone G (CAS: 55215-40-2) possesses the molecular formula C₁₇H₁₂O₆ and a molar mass of 312.27 g/mol . Its core structure consists of a 2(5H)-furanone ring substituted at positions 3, 4, and 5 (Figure 1):
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Position 3: 2,4-Dihydroxyphenyl group
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Position 4: Hydroxyl group
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Position 5: (Z)-4-Hydroxybenzylidene moiety
The (Z)-configuration of the exocyclic double bond at C5 is critical for maintaining planarity between the furanone ring and the benzylidene substituent, a feature shared with Aspulvinone E .
Table 1: Physicochemical Properties of Aspulvinone G
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₂O₆ |
| Molar Mass | 312.27 g/mol |
| CAS Registry | 55215-40-2 |
| Key Functional Groups | Furanone, phenolic -OH, alkene |
Biosynthetic Origins and Natural Occurrence
Fungal Production Pathways
Aspulvinones are predominantly isolated from Aspergillus species, including A. terreus and A. flavipes . Biosynthetically, they derive from polyketide precursors that undergo oxidative cyclization and prenylation modifications. While the exact pathway for Aspulvinone G remains uncharacterized, studies on Aspulvinone E and O suggest a common biosynthetic framework involving:
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Polyketide synthase (PKS) assembly of a tetracyclic intermediate
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Oxidative ring contraction to form the furanone core
Strain-Specific Modifications
Mutagenesis studies on A. terreus strains demonstrate that secondary metabolite profiles, including aspulvinone production, are highly sensitive to culture conditions and genetic modifications . For example, UV mutagenesis of A. terreus ML-44 yielded mutant ASM-1, which overproduces aspulvinones V–X . This plasticity suggests that optimized fermentation protocols could enhance Aspulvinone G yields for research applications.
Synthetic Approaches and Structural Analogues
Vinylogous Aldol Condensation Strategy
Recent advances in aspulvinone synthesis employ vinylogous aldol condensation between tetronic acids and aromatic aldehydes . This method, optimized for Aspulvinones E and O, proceeds under mild conditions (MeCN, room temperature) with high Z-selectivity (>90%). Applied to Aspulvinone G synthesis, this route would involve:
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Tetronic acid precursor: 3-(2,4-Dihydroxyphenyl)-4-hydroxy-2(5H)-furanone
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Aldehyde coupling partner: 4-Hydroxybenzaldehyde
Table 2: Synthetic Yields of Selected Aspulvinones
| Compound | Yield (%) | Configuration |
|---|---|---|
| Aspulvinone E | 78 | Z |
| Aspulvinone O | 82 | Z |
| Aspulvinone G | Not reported | - |
Note: Aspulvinone G synthesis remains unreported but is theoretically feasible via this method .
Comparative Analysis with Structurally Related Aspulvinones
Table 3: Structural and Functional Comparison
Key structural determinants of activity emerge:
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C3 Substitution: Bulky prenyl groups (Aspulvinone O) enhance hydrophobic interactions with enzyme pockets
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C5 Configuration: Z-geometry optimizes planarity for π-π stacking with aromatic residues
Research Gaps and Future Directions
Priority Investigation Areas
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Direct Activity Profiling: Systematic screening against GOT1, α-glucosidase, and viral proteases (Mpro/PLpro) to quantify Aspulvinone G’s inhibitory potency
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Synthetic Optimization: Scaling the vinylogous aldol route for gram-scale production to enable in vivo studies
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Structure-Activity Relationship (SAR): Modular synthesis of C3/C5 analogs to map pharmacophore requirements
Technical Challenges
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